molecular formula C11H24O8S B8435433 14-{(Methylsulfonyl)oxy}-3,6,9,12-tetraoxatetradecanol

14-{(Methylsulfonyl)oxy}-3,6,9,12-tetraoxatetradecanol

Cat. No. B8435433
M. Wt: 316.37 g/mol
InChI Key: JCWZPAXAWPTMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-{(Methylsulfonyl)oxy}-3,6,9,12-tetraoxatetradecanol is a useful research compound. Its molecular formula is C11H24O8S and its molecular weight is 316.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 14-{(Methylsulfonyl)oxy}-3,6,9,12-tetraoxatetradecanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-{(Methylsulfonyl)oxy}-3,6,9,12-tetraoxatetradecanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H24O8S

Molecular Weight

316.37 g/mol

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C11H24O8S/c1-20(13,14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-12/h12H,2-11H2,1H3

InChI Key

JCWZPAXAWPTMFH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

80 mL of dichloromethane was added to 10 g of pentaethyleneglycol and 10.7 g of silver oxide, and then 5.8 g of methanesulfonyl chloride dissolved in 16 ml of dichloromethane was added dropwise. After stirring the reaction solution at room temperature for 2 days, the solution was filtered with a celite, and then the filtrate was concentrated under reduced pressure. The residue was purified with silica gel column chromatography to obtain 7.8 g of the objective compound.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

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